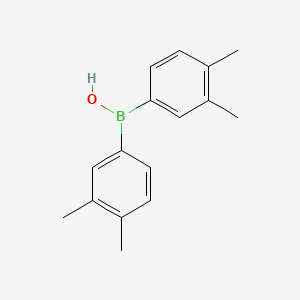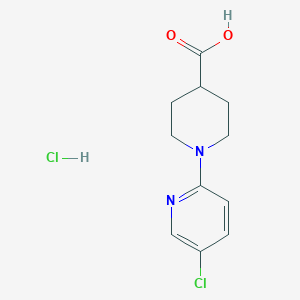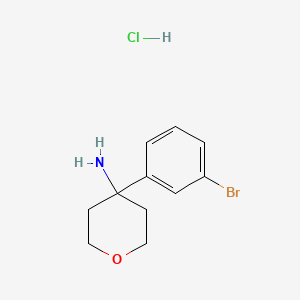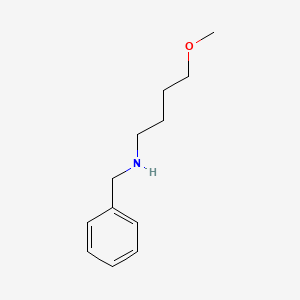
Bis(3,4-Dimethylphenyl)boronsäure
Übersicht
Beschreibung
Bis(3,4-dimethylphenyl)borinic acid is a heterocyclic organic compound . It has a molecular weight of 238.1 and a molecular formula of C16H19BO . It is used in research and can be a reactant in palladium-catalyzed Suzuki coupling reactions .
Molecular Structure Analysis
The Bis(3,4-dimethylphenyl)borinic acid molecule contains a total of 37 atoms. There are 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom . The chemical formula can be written as C16H19BO .Chemical Reactions Analysis
Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, can form complexes when treated with an amine . In boron-catalyzed amidation reactions, rapid reaction between amines and boron compounds was observed .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Bis(3,4-Dimethylphenyl)boronsäure: wird in der Suzuki–Miyaura (SM)-Kupplungsreaktion verwendet, einer weit verbreiteten, übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Diese Reaktion wird aufgrund ihrer milden und funktionsgruppenverträglichen Bedingungen sowie der Verwendung stabiler, leicht zu synthetisierender und umweltfreundlicher Organoboranreagenzien bevorzugt .
Thermophysikalische Eigenschaftsanalyse
Im Bereich der Prozesssimulation kann This compound verwendet werden, um thermophysikalische Eigenschaftsdateien (IK-Cape-Dateien) für Prozesssimulatoren wie Aspen Plus zu generieren. Diese Anwendung ist entscheidend für die Konstruktion und Optimierung chemischer Prozesse .
Studie freier Radikale
Die Verbindung ist an der Untersuchung freier Radikale beteiligt, insbesondere an den thermodynamischen Daten für Oxidations-, Verbrennungs- und thermische Crackkinetik. Diese Forschung ist entscheidend für das Verständnis von Reaktionsmechanismen und die Entwicklung sichererer chemischer Prozesse .
Infrarotspektroskopie
This compound: kann in Quantenwerkzeugen zur Interpretation von Infrarotspektren (IR) eingesetzt werden. Dies ist wichtig, um funktionelle Gruppen zu identifizieren und molekulare Strukturen zu verstehen .
Molekülorbitalanalyse
Forscher können mit This compound sofortigen Zugriff auf Molekülorbitale erhalten, was die Untersuchung der elektronischen Strukturen und Eigenschaften von Molekülen erleichtert .
Bor-katalysierte Reaktionen
Diese Verbindung findet auch Anwendung in bor-katalysierten Reaktionen, wie z. B. der direkten Amidierung. Der elektronenarme Charakter von Arylboronsäuren, einschließlich This compound, macht sie zu hochwirksamen Katalysatoren in diesen Arten von Reaktionen .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bis(3,4-dimethylphenyl)borinic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
Bis(3,4-dimethylphenyl)borinic acid primarily targets amines and carboxylic acids . The compound interacts with these targets to facilitate chemical reactions, particularly amidation reactions .
Mode of Action
The compound’s mode of action involves the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group . This interaction results in changes in the chemical structure and properties of the targets, enabling the occurrence of amidation reactions .
Biochemical Pathways
The primary biochemical pathway affected by Bis(3,4-dimethylphenyl)borinic acid is the boron-catalysed direct amidation pathway . The compound’s interaction with amines and carboxylic acids facilitates the amidation reactions within this pathway .
Pharmacokinetics
It is known that the compound reacts rapidly with amines and boron compounds , suggesting that it may be quickly absorbed and metabolized in biological systems.
Result of Action
The result of Bis(3,4-dimethylphenyl)borinic acid’s action is the facilitation of amidation reactions . These reactions result in the formation of amides from amines and carboxylic acids, which are important in various biochemical processes.
Action Environment
The action of Bis(3,4-dimethylphenyl)borinic acid can be influenced by environmental factors. For instance, the compound should be stored at room temperature for optimal stability . . These precautions help to ensure the compound’s efficacy and stability.
Eigenschaften
IUPAC Name |
bis(3,4-dimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUJGCHAAXMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674472 | |
| Record name | Bis(3,4-dimethylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-23-6 | |
| Record name | B,B-Bis(3,4-dimethylphenyl)borinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,4-dimethylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1522201.png)



![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)




